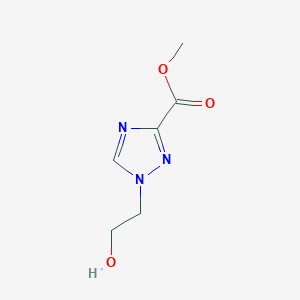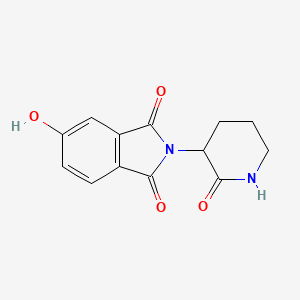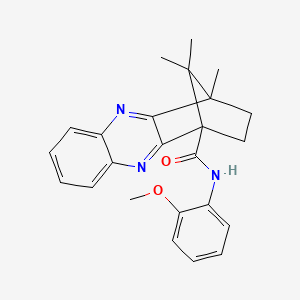![molecular formula C23H26N2O3S B2722969 1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane CAS No. 618862-90-1](/img/structure/B2722969.png)
1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Azepanium Ionic Liquids
Belhocine et al. (2011) discussed the synthesis of a new family of room temperature ionic liquids starting from azepane. These ionic liquids are proposed as environmentally friendly alternatives for applications requiring ionic liquids due to their operational and environmental benefits. Their synthesis involves the reaction of azepane with bromoalkanes or bromoalkoxyalkanes, followed by quaternization to yield quaternary azepanium salts. These compounds exhibit a wide electrochemical window, suggesting their potential as safe electrolytes in various applications, including energy storage and electrochemical devices (Belhocine et al., 2011).
Synthesis of N-Heterocycles
Matlock et al. (2015) reported a concise synthesis of N-heterocycles, including azepines, using α-phenylvinylsulfonium salts. The process achieves high levels of regio- and diastereoselectivity through the judicious choice of base and solvent. This synthesis route opens up possibilities for creating various azepine derivatives, which could be explored for pharmaceutical applications due to the biological activity of many N-heterocyclic compounds (Matlock et al., 2015).
Sulfonyl-1,2,3-triazoles as Synthons
Zibinsky and Fokin (2013) explored the use of 1-sulfonyl-1,2,3-triazoles as stable precursors for the synthesis of heterocyclic compounds. These compounds can be transformed into various heterocycles, including oxazolines, by generating Rh–azavinyl carbenes. This method provides a versatile approach for introducing nitrogen atoms into heterocycles, which is crucial for the development of novel pharmaceuticals and materials (Zibinsky & Fokin, 2013).
Multicomponent Cycloaddition Reaction
Lee et al. (2014) described the preparation of air-stable azomethine ylides that enable the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of 1,4-diazepine compounds. This method highlights the potential for creating biologically active compounds through innovative synthetic pathways, offering a novel approach for the development of therapeutic agents (Lee et al., 2014).
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-11-13-19(14-12-17)29(26,27)22-23(25-15-7-3-4-8-16-25)28-21(24-22)20-10-6-5-9-18(20)2/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBKBORASGJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2722886.png)
![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)


![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide](/img/structure/B2722891.png)


![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)


![1-{[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2722904.png)

![N-(2,4-difluorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2722908.png)
![4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester](/img/structure/B2722909.png)
